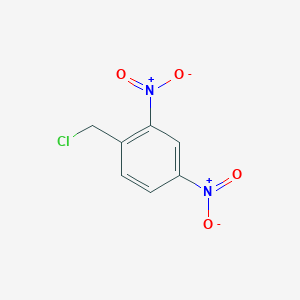
N-(2,4-Dimethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dimethylphenyl)benzamide, also known as DMBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMBA belongs to the class of amides and is used as a chemical tool to study various biological processes, including cancer and neurodegenerative diseases.
Mécanisme D'action
N-(2,4-Dimethylphenyl)benzamide exerts its biological effects by inducing DNA damage and oxidative stress. N-(2,4-Dimethylphenyl)benzamide is metabolized in the liver to form reactive metabolites that can bind to DNA, leading to DNA damage and mutations. N-(2,4-Dimethylphenyl)benzamide also induces the production of reactive oxygen species, leading to oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
N-(2,4-Dimethylphenyl)benzamide has been shown to induce tumors in animal models, primarily in the skin and mammary gland. N-(2,4-Dimethylphenyl)benzamide has also been shown to induce oxidative stress and inflammation, leading to the development of neurodegenerative diseases. N-(2,4-Dimethylphenyl)benzamide has been shown to affect various biochemical pathways, including the production of reactive oxygen species, DNA damage, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-Dimethylphenyl)benzamide is a useful chemical tool for studying various biological processes, including cancer and neurodegenerative diseases. N-(2,4-Dimethylphenyl)benzamide is relatively easy to synthesize and has been extensively studied, making it a well-established model for scientific research. However, N-(2,4-Dimethylphenyl)benzamide has limitations in terms of its toxicity and potential side effects. Careful handling and appropriate safety measures are necessary when working with N-(2,4-Dimethylphenyl)benzamide.
Orientations Futures
There are several future directions for the study of N-(2,4-Dimethylphenyl)benzamide. One area of research is the development of new derivatives of N-(2,4-Dimethylphenyl)benzamide that may have improved efficacy and reduced toxicity. Another area of research is the study of the effect of N-(2,4-Dimethylphenyl)benzamide on different cell types and tissues. The development of new animal models to study the effect of N-(2,4-Dimethylphenyl)benzamide on various biological processes is also an important area of research. Finally, the development of new analytical techniques to study the mechanism of action of N-(2,4-Dimethylphenyl)benzamide is an important area of research.
Conclusion:
In conclusion, N-(2,4-Dimethylphenyl)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. N-(2,4-Dimethylphenyl)benzamide is a useful chemical tool for studying various biological processes, including cancer and neurodegenerative diseases. N-(2,4-Dimethylphenyl)benzamide exerts its biological effects by inducing DNA damage and oxidative stress. N-(2,4-Dimethylphenyl)benzamide has been shown to induce tumors in animal models, primarily in the skin and mammary gland. N-(2,4-Dimethylphenyl)benzamide has limitations in terms of its toxicity and potential side effects, but careful handling and appropriate safety measures can mitigate these risks. There are several future directions for the study of N-(2,4-Dimethylphenyl)benzamide, including the development of new derivatives, the study of the effect on different cell types and tissues, and the development of new analytical techniques.
Méthodes De Synthèse
N-(2,4-Dimethylphenyl)benzamide can be synthesized through the reaction of 2,4-dimethylaniline and benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-(2,4-Dimethylphenyl)benzamide as a white crystalline solid with a melting point of 144-146°C. The purity of N-(2,4-Dimethylphenyl)benzamide can be determined through various analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
N-(2,4-Dimethylphenyl)benzamide is widely used in scientific research as a chemical tool to study various biological processes. One of the primary applications of N-(2,4-Dimethylphenyl)benzamide is in the study of cancer. N-(2,4-Dimethylphenyl)benzamide has been shown to induce tumors in animal models, and its mechanism of action has been extensively studied to understand the process of carcinogenesis. N-(2,4-Dimethylphenyl)benzamide has also been used to study the effect of environmental toxins on cancer development.
N-(2,4-Dimethylphenyl)benzamide has also been used in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2,4-Dimethylphenyl)benzamide has been shown to induce oxidative stress and inflammation, which are key processes in the development of neurodegenerative diseases. N-(2,4-Dimethylphenyl)benzamide has been used in animal models to study the effect of oxidative stress and inflammation on the brain.
Propriétés
Numéro CAS |
6328-77-4 |
|---|---|
Nom du produit |
N-(2,4-Dimethylphenyl)benzamide |
Formule moléculaire |
C15H15NO |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
N-(2,4-dimethylphenyl)benzamide |
InChI |
InChI=1S/C15H15NO/c1-11-8-9-14(12(2)10-11)16-15(17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17) |
Clé InChI |
JYOOUGQLKSTNIY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C |
Autres numéros CAS |
6328-77-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone](/img/structure/B188746.png)



![6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B188752.png)





